molecular formula C20H20N2O6 B2700991 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396805-40-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Cat. No.: B2700991
CAS No.: 1396805-40-5
M. Wt: 384.388
InChI Key: WABDGRCIAIJMKF-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 4-hydroxychroman moiety: This involves the condensation of resorcinol with an appropriate aldehyde, followed by cyclization under basic conditions.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and 4-hydroxychroman moieties are linked through an oxalamide bridge, which can be formed by reacting the corresponding amines with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.

    Reduction: The oxalamide bridge can be reduced to form the corresponding amine.

    Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-hydroxyphenyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxychroman-4-yl)methyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and 4-hydroxychroman moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c23-18(21-10-13-5-6-16-17(9-13)28-12-27-16)19(24)22-11-20(25)7-8-26-15-4-2-1-3-14(15)20/h1-6,9,25H,7-8,10-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABDGRCIAIJMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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